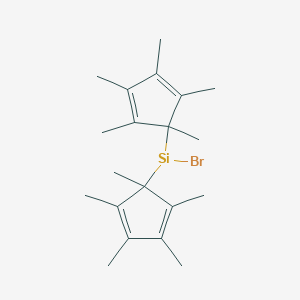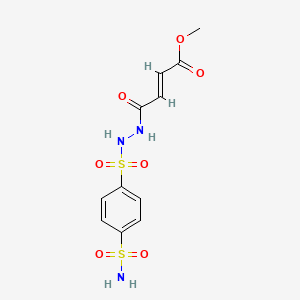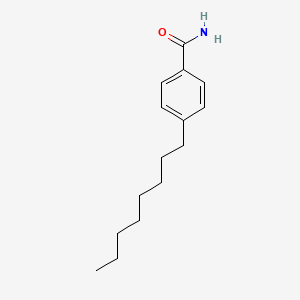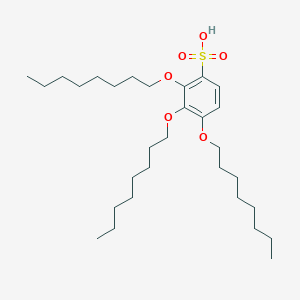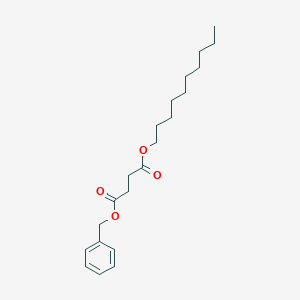
Butanedioic acid, decyl phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, decyl phenylmethyl ester, also known as decyl benzyl succinate, is an organic compound with the molecular formula C21H32O4. It is an ester derived from butanedioic acid (succinic acid) and decyl phenylmethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, decyl phenylmethyl ester typically involves the esterification of butanedioic acid with decyl phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butanedioic acid+Decyl phenylmethanolAcid catalystButanedioic acid, decyl phenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps, such as distillation or crystallization, to isolate the desired ester.
化学反応の分析
Types of Reactions
Butanedioic acid, decyl phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and decyl phenylmethanol in the presence of an acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butanedioic acid and decyl phenylmethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
Butanedioic acid, decyl phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of butanedioic acid, decyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
Butanedioic acid, decyl phenylmethyl ester can be compared with other similar esters, such as:
Butanedioic acid, dimethyl ester:
Butanedioic acid, methylene-, dimethyl ester:
Butanedioic acid, benzyl ester: Studied for its potential biological activities and used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
119450-18-9 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
4-O-benzyl 1-O-decyl butanedioate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-12-17-24-20(22)15-16-21(23)25-18-19-13-10-9-11-14-19/h9-11,13-14H,2-8,12,15-18H2,1H3 |
InChIキー |
NMPJZUHKNJYKSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



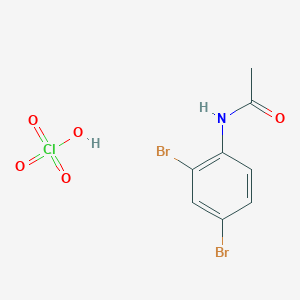
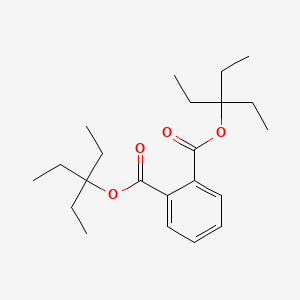
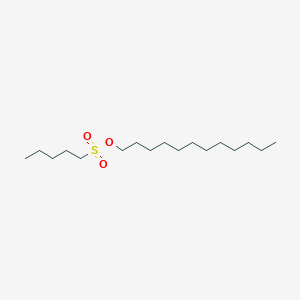
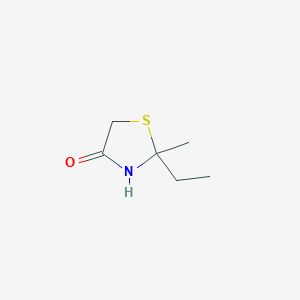
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)

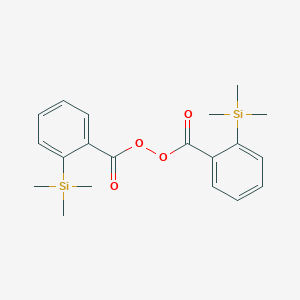
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
